

In Vitro Characterization of BMS-466442: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-466442	
Cat. No.:	B15606448	Get Quote

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Introduction

BMS-466442 is a potent and selective small-molecule inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1), also known as SLC7A10.[1][2][3] ASC-1 is a neutral amino acid transporter responsible for the reuptake of D-serine and glycine in the central nervous system. By inhibiting ASC-1, BMS-466442 increases the synaptic concentrations of these amino acids, which act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor. This modulation of NMDA receptor activity makes BMS-466442 a compound of interest for potential therapeutic applications in conditions associated with NMDA receptor hypofunction, such as schizophrenia.

[3] This technical guide provides a comprehensive overview of the in vitro characterization of BMS-466442, including its inhibitory potency, selectivity, and the experimental protocols used for its evaluation.

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity of **BMS-466442** against the ASC-1 transporter has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high potency.



System	Assay	IC50 (nM)	Reference
HEK293 cells expressing ASC-1	[³H] D-serine uptake	36.8	[1]
HEK293 cells expressing ASC-1	[³H] D-serine uptake	37	[4]
Rat primary cortical cultures	[³H] D-serine uptake	19.7	[1]
Rat primary cortical cultures	[³H] D-serine uptake	20	[4]

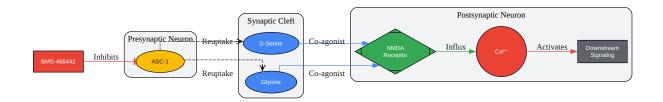
BMS-466442 exhibits high selectivity for the ASC-1 transporter over other related amino acid transporters, highlighting its specific mechanism of action.

Transporter	Selectivity Fold	Reference
LAT-2	>1000	[4]
ASCT-2	>1000	[4]

Signaling Pathway and Mechanism of Action

BMS-466442 acts as a competitive inhibitor at the orthosteric site of the ASC-1 transporter. This binding prevents the conformational changes in the transporter's transmembrane helices that are necessary for substrate transport. The resulting inhibition of D-serine and glycine reuptake from the synaptic cleft leads to their increased extracellular accumulation. These amino acids then act as co-agonists at the glycine-binding site of the NMDA receptor, enhancing its activation by glutamate.





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BMS-466442 inhibits ASC-1, increasing synaptic D-serine/glycine and enhancing NMDA receptor signaling.

Experimental Protocols [³H] D-Serine Uptake Assay in HEK293 Cells Expressing ASC-1

This protocol details the measurement of ASC-1 mediated D-serine uptake in a heterologous expression system.

- 1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- For the assay, seed cells into 24-well plates coated with poly-D-lysine.
- Transfect cells with plasmids encoding human ASC-1 and its ancillary subunit 4F2hc (SLC3A2) using a suitable transfection reagent. Assays are typically performed 36-48 hours post-transfection.[5]



2. Uptake Assay:

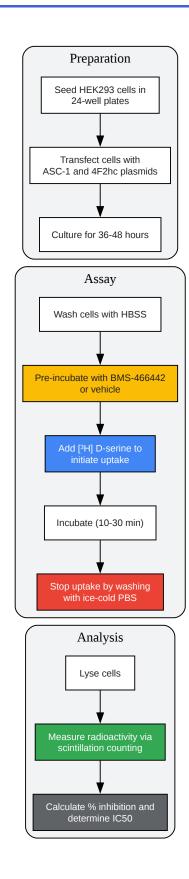
- On the day of the assay, wash the cells two to three times with HEPES-buffered saline (HBSS: 137 mM NaCl, 5.4 mM KCl, 0.44 mM KH₂PO₄, 0.41 mM MgSO₄, 0.49 mM MgCl₂, 1 mM CaCl₂, 5.6 mM D-glucose, 4.2 mM NaHCO₃, 0.34 mM Na₂HPO₄, 1 mM pyruvate, and 10 mM HEPES, pH 7.4) at room temperature.[5]
- Pre-incubate the cells for 30 minutes with varying concentrations of BMS-466442 or vehicle control in HBSS.
- Initiate the uptake by adding HBSS containing a final concentration of 100 nM [³H] D-serine.
 [6]
- Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature with gentle agitation.
- Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
- Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of BMS-466442 relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Experimental Workflow Diagram





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Workflow for determining the IC50 of BMS-466442 in HEK293 cells expressing ASC-1.



Conclusion

BMS-466442 is a highly potent and selective inhibitor of the ASC-1 transporter. Its ability to modulate the NMDA receptor co-agonists D-serine and glycine provides a targeted mechanism for potentially treating central nervous system disorders characterized by NMDA receptor hypofunction. The in vitro assays described in this guide are fundamental for characterizing the pharmacological profile of **BMS-466442** and similar compounds, providing essential data for further drug development efforts.

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